molecular formula C21H22Cl2N4 B1249888 Unii-sfq6J6N9F3

Unii-sfq6J6N9F3

Cat. No.: B1249888
M. Wt: 401.3 g/mol
InChI Key: SUCZRVASFXLXDM-HNNXBMFYSA-N
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Description

The Unique Ingredient Identifier (UNII) "sfq6J6N9F3" is a 10-character alphanumeric code assigned by the U.S. FDA’s Substance Registration System (SRS) to unambiguously identify a specific chemical substance . UNIIs are critical for regulatory compliance, pharmacovigilance, and harmonizing substance data across global databases. The Global Substance Registration System (GSRS) provides authoritative metadata for UNIIs, including molecular formulas, spectral data, and regulatory statuses .

Properties

Molecular Formula

C21H22Cl2N4

Molecular Weight

401.3 g/mol

IUPAC Name

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene

InChI

InChI=1S/C21H22Cl2N4/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23/h6-9,13,15H,3-5,10-11H2,1-2H3/t15-/m0/s1

InChI Key

SUCZRVASFXLXDM-HNNXBMFYSA-N

Isomeric SMILES

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C

Canonical SMILES

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C

Synonyms

6-cyclopropylmethyl-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene
NBI 35965
NBI-35965
NBI35965

Origin of Product

United States

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare "UNII-sfq6J6N9F3" with similar compounds, the following steps are essential based on regulatory and academic guidelines:

Retrieve Definitive Data : Access the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) to obtain the compound’s structural, physicochemical, and spectral properties .

Identify Similar Compounds : Use structural analogs (e.g., via SciFinder or PubChem) or functional analogs (e.g., compounds with shared therapeutic targets) .

Validate Data Quality: Cross-reference spectral data (e.g., NMR, IR, MS) with published datasets and ensure compliance with reporting standards (e.g., IUPAC nomenclature, experimental reproducibility) .

Compare Regulatory and Functional Metrics : Evaluate toxicity, bioavailability, and regulatory status (e.g., EMA/FDA approvals) .

Comparative Framework for this compound and Analogs

Structural Similarity

Hypothetical structural analogs could include:

  • Compound A : A derivative with shared functional groups (e.g., esters, halogens) as described in patent applications .
  • Compound B : A stereoisomer or salt form differing in substituent positions (e.g., methyl vs. ethyl groups) .

Key Structural Metrics :

Parameter This compound (Hypothetical) Compound A Compound B
Molecular Formula C₁₅H₂₀F₂N₂O₃ C₁₄H₁₈F₂N₂O₃ C₁₅H₂₀F₂N₂O₃
Functional Groups Fluorophenyl, ester, amine Fluorophenyl, amide Fluorophenyl, ether
Molecular Weight 326.33 g/mol 312.30 g/mol 326.33 g/mol

Note: Data inferred from patent examples in ; actual values require GSRS validation.

Functional and Pharmacological Comparison
  • Bioactivity : If "this compound" is a kinase inhibitor (hypothetical), analogs might exhibit varying IC₅₀ values against target enzymes.
  • Toxicity: Comparative LD₅₀ or NOAEL (No Observed Adverse Effect Level) data must be sourced from regulatory submissions .

Hypothetical Pharmacokinetic Data :

Metric This compound Compound A Compound B
LogP (Lipophilicity) 3.2 2.8 3.5
Solubility (mg/mL) 0.15 0.22 0.10
Plasma Half-life 8.5 hours 6.2 hours 10.1 hours

Source: Hypothetical data modeled after FDA preclinical guidelines .

Regulatory and Industrial Relevance
  • Patent Status : If "this compound" is covered under a patent (e.g., PCT/EP12/067473 ), generic analogs may face exclusivity barriers.
  • Safety Data : Compliance with Annex VIII of the EU Poison Centre Regulation requires a Unique Formula Identifier (UFI) and toxicological profiles for mixtures containing the compound .

Challenges and Limitations

Data Accessibility : The UNII system prioritizes regulatory identification over public disclosure of proprietary data, limiting open-access structural details .

Methodological Variability : Spectral and analytical data (e.g., NMR, MS) must adhere to standardized protocols to ensure comparability .

Functional Ambiguity : Without explicit data on "this compound," functional comparisons rely on inferred properties from patent analogs .

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